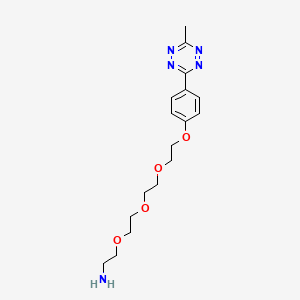

Methyltetrazine-PEG4-Amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyltetrazine-PEG4-Amine is a heterobifunctional linker that contains a methyltetrazine moiety and a primary amine group. This compound is widely used in bioorthogonal chemistry, particularly for its ability to undergo inverse electron demand Diels-Alder cycloaddition reactions. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous buffers, making it highly suitable for various biological applications .

作用機序

Target of Action

Methyltetrazine-PEG4-Amine is an amine-reactive reagent that primarily targets proteins, peptides, or amine-modified oligonucleotides . It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

The compound forms a covalent bond with its targets at a pH level of 7-9 . This interaction is facilitated by the NHS ester present in the compound, which can react with a primary amine . The PEG spacer arm in the compound provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .

Biochemical Pathways

The compound is used in the process of bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .

Pharmacokinetics

It is known that this compound is soluble in aqueous buffers up to 18 mM . This solubility likely contributes to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a stable amide bond with proteins, peptides, or amine-modified oligonucleotides . This enables the visualization of enzyme activities within complex biological systems .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and moisture. The compound reacts specifically and efficiently with a primary amine at a pH level of 7-9 . It is also moisture-sensitive, and exposure to moisture can cause the NHS-ester moiety to hydrolyze and become non-reactive . Therefore, it is recommended to prepare stock solutions immediately before use and to store them in anhydrous solvents .

生化学分析

Biochemical Properties

Methyltetrazine-PEG4-Amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. In the context of activity-based protein profiling (ABPP), it is employed as a mechanism-based inhibitor, called an activity-based probe (ABP), which is able to react with only the active form of proteases thanks to their electrophilic warhead, yielding a covalent and irreversible enzyme-inhibitor adduct .

Temporal Effects in Laboratory Settings

It is known that the stability of this compound is substantially improved compared to hydrogen substituted tetrazines .

Metabolic Pathways

It is known to be used in the synthesis of PROTACs , which are involved in the degradation of specific proteins within cells.

Subcellular Localization

It is known to be used in the synthesis of PROTACs , which are involved in the degradation of specific proteins within cells

準備方法

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-Amine can be synthesized through a series of chemical reactions. One common method involves the reaction of methyltetrazine with a PEG4-NHS ester. The NHS ester reacts specifically with primary amines to form a stable amide bond. The reaction is typically carried out in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at near-neutral pH (7-9) to ensure optimal conjugation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

化学反応の分析

Types of Reactions: Methyltetrazine-PEG4-Amine primarily undergoes inverse electron demand Diels-Alder cycloaddition reactions. This reaction involves the methyltetrazine moiety reacting with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages .

Common Reagents and Conditions:

Reagents: Strained alkenes (e.g., trans-cyclooctene, norbornene, cyclopropene)

Conditions: Aqueous buffers, mild temperatures, and no need for accessory reagents such as copper catalysts or reducing agents.

Major Products: The major products formed from these reactions are stable dihydropyridazine linkages, which are highly useful in bioconjugation and imaging applications .

科学的研究の応用

Methyltetrazine-PEG4-Amine has a wide range of applications in scientific research:

Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Employed in activity-based protein profiling to visualize enzyme activities in situ.

Medicine: Utilized in drug delivery systems, PET and SPECT imaging, and radionuclide therapy.

Industry: Applied in the development of diagnostic tools and therapeutic agents.

類似化合物との比較

- Methyltetrazine-PEG2-Amine

- Methyltetrazine-PEG4-NHS Ester

- Methyltetrazinylalanine

Comparison: Methyltetrazine-PEG4-Amine stands out due to its longer PEG spacer, which enhances solubility and reduces steric hindrance compared to shorter PEG linkers like Methyltetrazine-PEG2-Amine. The presence of a primary amine group allows for versatile conjugation with various biomolecules, making it more adaptable for different applications .

生物活性

Methyltetrazine-PEG4-amine is a versatile compound widely utilized in bioconjugation and bioorthogonal chemistry. Its unique structure, featuring a methyltetrazine moiety linked to a polyethylene glycol (PEG) spacer, enables rapid and selective reactions with strained alkenes, making it valuable in various biological applications including imaging, drug delivery, and therapeutic development.

- Chemical Formula : C21H33ClN6O5

- Molecular Weight : 484.98 g/mol

- CAS Number : N/A

- Purity : >95% (HPLC)

- Physical Appearance : Red oil

- Solubility : Soluble in THF, DCM, DMF, and DMSO

- Storage Conditions : -20 °C

This compound operates primarily through the inverse electron-demand Diels-Alder (IEDDA) reaction. This mechanism allows for the rapid conjugation of the tetrazine moiety with strained alkenes such as trans-cyclooctene (TCO), resulting in a stable dihydropyridazine linkage. The reaction is characterized by:

- High Selectivity : The tetrazine reacts specifically with TCO without interfering with other functional groups present in biological samples.

- Rapid Kinetics : The IEDDA reaction is noted for its unprecedented speed among bioorthogonal reactions.

- Biocompatibility : The reaction occurs under mild conditions and does not require additional catalysts or reducing agents, making it suitable for use in living organisms.

Applications

This compound has found extensive applications in various fields:

- Fluorescent Imaging : Used for labeling biomolecules to visualize cellular processes.

- Drug Delivery Systems : Facilitates targeted delivery of therapeutics by conjugating drugs to specific biomolecules.

- Radiochemistry : Employed in the development of radiolabeled compounds for PET and SPECT imaging.

- Therapeutic Development : Acts as a linker in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation.

Case Study 1: Imaging Applications

In a study involving preclinical PET imaging, [^68Ga]Ga-THP-tetrazine was used for bioorthogonal click radiolabeling. Mice bearing fibrosarcoma tumors were injected with the compound, demonstrating effective imaging capabilities with high uptake in organs such as the liver and lungs, while showing minimal tumor accumulation due to rapid clearance from the bloodstream .

Case Study 2: Antibody Conjugation

Research demonstrated the use of this compound for labeling single-domain antibody fragments. The study reported a conjugation efficiency of 70–95% using IEDDA chemistry, highlighting its effectiveness in creating stable antibody-drug conjugates . The modified antibodies exhibited improved targeting capabilities due to the precise conjugation facilitated by the tetrazine moiety.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to related compounds:

| Compound | Reaction Type | Solubility | Applications |

|---|---|---|---|

| This compound | IEDDA | THF, DCM, DMF | Imaging, Drug Delivery |

| Methyltetrazine-STP Ester | Amine-reactive labeling | Aqueous media | Protein modification |

| Methyltetrazine-NHS Ester | Amine-reactive labeling | DMSO, DMF | Antibody conjugation |

特性

IUPAC Name |

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEAATMYJGXMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。